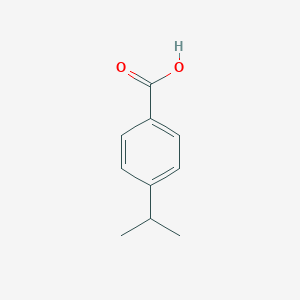

4-Isopropylbenzoic acid

Übersicht

Beschreibung

Cuminic acid, also known as p-isopropylbenzoic acid, is a naturally occurring compound found in the seeds of Cuminum cyminum L. (cumin). It belongs to the benzoic acid chemical class and is known for its various biological activities, including antifungal and insecticidal properties . The molecular formula of cuminic acid is C10H12O2, and it appears as a white crystalline powder at room temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Cuminic acid can be synthesized through several methods:

Oxidation of Beta-Pinene: This method involves oxidizing beta-pinene with an oxidant to obtain nopinic acid, followed by dehydration and ring-opening to produce cuminic acid.

Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of isopropylbenzene (cumene) using acetyl chloride and aluminum chloride as catalysts, followed by oxidation to yield cuminic acid.

Oxidation of p-Isopropyltoluene: This method uses cobalt acetate as a catalyst in acetic anhydride solvent to oxidize p-isopropyltoluene, resulting in cuminic acid.

Industrial Production Methods: Industrial production of cuminic acid typically involves the oxidation of p-isopropyltoluene due to its higher yield and cost-effectiveness. The reaction is carried out in the presence of cobalt acetate as a catalyst and acetic anhydride as a solvent .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cumin-Säure durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Cumin-Säure kann oxidiert werden, um p-Isopropylbenzoesäurederivate zu bilden.

Reduktion: Die Reduktion von Cumin-Säure kann p-Isopropylbenzylalkohol ergeben.

Substitution: Der aromatische Ring der Cumin-Säure kann elektrophile Substitutionsreaktionen wie Nitrierung und Halogenierung eingehen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Hauptprodukte, die gebildet werden:

Oxidation: p-Isopropylbenzoesäurederivate.

Reduktion: p-Isopropylbenzylalkohol.

Substitution: Nitro- und halogenierte Derivate von Cumin-Säure.

Wissenschaftliche Forschungsanwendungen

Synthetic Organic Chemistry

4-Isopropylbenzoic acid plays a significant role in the synthesis of various organic compounds. It is utilized as a building block in the production of dyes and other aromatic compounds. The compound's structure allows it to participate in electrophilic aromatic substitution reactions, making it valuable in developing more complex molecules.

Case Study: Synthesis of Triorganotin Carboxylates

In a notable study, this compound was employed in synthesizing new triorganotin carboxylates with various substituents (methyl, butyl, and phenyl). The products were characterized using spectroscopic and thermal techniques, demonstrating the compound's utility in organometallic chemistry .

Pharmaceutical Applications

This compound has been investigated for its potential pharmacological properties. It is hypothesized to act as an inhibitor of cyclooxygenase enzymes, which are involved in inflammatory processes. This characteristic positions it as a candidate for further research into anti-inflammatory drugs.

Case Study: Cyclooxygenase Inhibition

Research indicated that this compound exhibited strong inhibition of cyclooxygenase-1 at concentrations exceeding 100 μM. However, its effectiveness at higher concentrations was limited due to colorimetric changes that complicated the assay results . This highlights the need for further investigation into its dosage and formulation for therapeutic use.

Industrial Applications

The compound is also utilized in various industrial processes due to its stability and reactivity. Its properties make it suitable for use as a reagent in chemical reactions and as a component in the production of polymers and other materials.

Summary of Applications

Wirkmechanismus

The mechanism of action of cuminic acid involves its interaction with cellular components, leading to various biochemical responses:

Antifungal Activity: Cuminic acid disrupts the cell membrane integrity of fungi, increases cell membrane permeability, and inhibits mycelial growth.

Defense Enhancement: In plants, cuminic acid enhances the activities of antioxidant enzymes like superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT), thereby boosting the plant’s self-defense system.

Vergleich Mit ähnlichen Verbindungen

Cumin-Säure wird mit anderen Benzoesäurederivaten verglichen, wie zum Beispiel:

Gallussäure: Zeigt starke antioxidative Eigenschaften, fehlt jedoch die spezifische antifungizide Aktivität von Cumin-Säure.

Einzigartigkeit von Cumin-Säure: Die einzigartige Kombination aus antifungizider Aktivität und der Fähigkeit, die Pflanzenabwehrmechanismen zu verstärken, unterscheidet Cumin-Säure von anderen ähnlichen Verbindungen.

Biologische Aktivität

4-Isopropylbenzoic acid (4-IPBA), also known as p-cumic acid, is an aromatic carboxylic acid with the molecular formula C₁₀H₁₂O₂ and a CAS number of 536-66-3. This compound has garnered attention due to its diverse biological activities, particularly in the fields of pharmacology and environmental science. This article explores the various biological activities of 4-IPBA, including its mechanisms of action, effects on cellular processes, and applications in research and industry.

Overview of this compound

4-IPBA is a naturally occurring compound found in several plant species, notably isolated from the stem bark of Bridelia retusa and the seeds of Cuminum cyminum (cumin) . It has been identified as a reversible and uncompetitive inhibitor of mushroom tyrosinase, an enzyme involved in melanin biosynthesis . Additionally, 4-IPBA exhibits antifungal properties, making it a candidate for agricultural applications against fungal pathogens .

Inhibition of Tyrosinase

The primary mechanism by which 4-IPBA exerts its biological effects is through the inhibition of tyrosinase. This enzyme catalyzes the oxidation of phenolic compounds to o-quinones, which are precursors to melanin. The inhibition of tyrosinase by 4-IPBA can be characterized as uncompetitive, meaning that the inhibitor binds to the enzyme-substrate complex, preventing further reaction .

Antifungal Activity

4-IPBA has demonstrated significant antifungal activity against various fungal strains. Laboratory studies have shown that it can inhibit the growth of fungi such as Candida albicans and Aspergillus niger. The exact mechanism of antifungal action may involve disruption of fungal cell membrane integrity or interference with metabolic pathways essential for fungal growth .

Biochemical Analysis

A study investigating the biochemical properties of 4-IPBA revealed that it is stable under standard laboratory conditions but may exhibit varying effects over time due to degradation processes. In vitro studies indicated that lower concentrations effectively inhibited fungal growth without cytotoxicity to mammalian cells .

Environmental Applications

Research has also focused on the degradation pathways of 4-IPBA in environmental contexts. For instance, Pseudomonas putida has been shown to utilize p-cumate (the sodium salt form of 4-IPBA) as a growth substrate through a multi-step catabolic pathway. This highlights its potential use in bioremediation efforts to degrade aromatic pollutants in contaminated environments .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

4-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7(2)8-3-5-9(6-4-8)10(11)12/h3-7H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKMXAIVXVKGGFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6060210 | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.151 mg/mL at 25 °C | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

536-66-3 | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000536663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20083 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1907 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6060210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.858 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CUMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6LP0WTM1JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

117 - 118 °C | |

| Record name | 4-Isopropylbenzoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035268 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.